molecular formula C23H24N2O3 B4195318 N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide

N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide

Cat. No. B4195318
M. Wt: 376.4 g/mol
InChI Key: CLROBPNKKGSMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide, also known as CPI-1189, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CPI-1189 belongs to the class of indole-based compounds and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is not fully understood. However, it has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide also exhibits antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has also been found to reduce the levels of reactive oxygen species, which are implicated in oxidative stress. Additionally, N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been found to improve cognitive function and motor coordination in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is its high yield during synthesis, making it suitable for large-scale production. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is its relatively low solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide shows great promise for its potential therapeutic applications. Future research should focus on elucidating the exact mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide and investigating its efficacy in human clinical trials. Additionally, further studies should investigate the potential use of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
In conclusion, N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is a novel compound that exhibits promising pharmacological properties. Its anti-inflammatory, analgesic, and neuroprotective effects make it a potential candidate for the treatment of various neurological disorders. The synthesis method of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide is efficient, and its biochemical and physiological effects have been extensively studied. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide and its potential therapeutic applications.

Scientific Research Applications

N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-cyclopentyl-2-[3-(2-phenoxyacetyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-22(16-28-18-10-2-1-3-11-18)20-14-25(21-13-7-6-12-19(20)21)15-23(27)24-17-8-4-5-9-17/h1-3,6-7,10-14,17H,4-5,8-9,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLROBPNKKGSMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.